Cas no 94-75-7 (2,4-Dichlorophenoxyacetic acid)

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide widely used for selective control of broadleaf weeds in agricultural, turf, and industrial applications. Its mode of action involves disrupting plant growth regulation, leading to uncontrolled cell division and vascular tissue damage in susceptible species. As a post-emergent herbicide, 2,4-D exhibits high efficacy against dicotyledonous weeds while sparing most grasses, making it valuable in cereal crops and pastures. The compound is available in various formulations, including esters and salts, to optimize volatility, solubility, and environmental stability. Its long-established use, cost-effectiveness, and broad-spectrum activity contribute to its continued relevance in integrated weed management systems. Proper application is essential to minimize off-target effects.
2,4-Dichlorophenoxyacetic acid structure
94-75-7 structure
Product Name:2,4-Dichlorophenoxyacetic acid
CAS No:94-75-7
MF:C8H6Cl2O3
MW:221.037440776825
MDL:MFCD00004300
CID:34763
PubChem ID:1486
Update Time:2025-10-31

2,4-Dichlorophenoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dichlorophenoxy)acetic acid
    • 2,4-D
    • amidox
    • b-selektonon
    • u-5043
    • crotilin
    • decamine
    • dicopur
    • dicotox
    • ipaner
    • netagrone
    • pennamine
    • weedone-2,4-dp
    • helena 2,4-d
    • 2,4-d lv6
    • weedar 64a
    • chloroxone
    • bh 2,4-d
    • agrotect
    • amoxone
    • weed tox
    • weedtrol
    • emulsamine bk
    • envert dt
    • dormone
    • 2,4-Dichlorophenoxyacetic acid
    • (2,4-Dichlorophenoxy)acetic acid
    • 1 -naphthyl acetamide
    • 2,4-D ACID
    • 2,4-D solution
    • 2,4-Dsec-butylester
    • 2,4-Dsec-butylester Solution
    • Calibration Solution
    • EP Leachate Pesticide Mix (EPH)
    • Herbicide Acids Matrix Spike
    • Method 615 Underivatized Chlorinated Herbicides
    • Minnesota Dept. Ag. (MDA) List 2 Herbicide acids
    • Pesticide Mix 23
    • Underivatized Chlorinated Herbicides
    • Underivatized Chlorinated Herbicides Mix
    • 2,4-D & 2,4,5-TP
    • 2,4-Dichlorophenoxy acetic acid & Silvex
    • 2,4-dichlorophenoxy-acetic acid
    • Acetic acid, 2-(2,4-dichlorophenoxy)-
    • Herbicide Spiking Mix (2,4-D & 2,4,5-TP)
    • 2,4-Dichlor-phenoxyessigsäure
    • 2,4-二氯苯氧乙酸
    • 2-(2,4-Dichlorophenoxy)acetic acid (ACI)
    • Acetic acid, (2,4-dichlorophenoxy)- (7CI, 8CI, 9CI)
    • 2,4-Dichlorophenoxyethanoic acid
    • 2,4-Dichlorphenoxyacetic acid
    • 2,4-PA
    • 2-(2,4-Dichlorophenoxy)acetate
    • Aminopielik 50SL
    • Barrage HF
    • Basalcoat
    • Deherban
    • Desormone
    • Dezormon
    • Dichlorophenoxyacetic acid
    • Diclordon
    • Esterone
    • Fernimine
    • Foredex 75
    • Hedonal
    • Hedonal (herbicide)
    • HM 2010
    • Huragan
    • Invesamina 480SL
    • Isadiamineyeom
    • Monosan herbi
    • Mota Maskros
    • NSC 190751
    • NSC 2925
    • Pielik
    • Profiamina
    • SDMA
    • Tiller S
    • Unison
    • Verton 2D
    • Vidon 638
    • 2,6-Dichlorophenoxyacetic acid
    • 2,4-D Storage Solution
    • MDL: MFCD00004300
    • Inchi: 1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: OVSKIKFHRZPJSS-UHFFFAOYSA-N
    • SMILES: O=C(COC1C(Cl)=CC(Cl)=CC=1)O
    • BRN: 1214242

Computed Properties

  • Exact Mass: 219.96900
  • Monoisotopic Mass: 219.969399
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: White to yellow, crystal powder, odorless, industrial products with slightly phenolic odor.
  • Density: 1.563
  • Melting Point: 136-140 °C (lit.)
  • Boiling Point: 160 ºC (0.4 torr)
  • Flash Point: 160°C/0.4mm
  • Refractive Index: 1.5000 (estimate)
  • Solubility: 0.3g/l
  • Water Partition Coefficient: Slightly soluble Decomposition 0.0890 g/100 ml
  • Stability/Shelf Life: Stable, but moisture-sensitive and may be light-sensitive. Incompatible with strong oxidizing agents, corrodes many metals. Decomposes in water.
  • PSA: 46.53000
  • LogP: 2.45680
  • Merck: 2796
  • Vapor Pressure: 0.4 mmHg ( 160 °C)
  • Color/Form: 5000 μg/mL in acetonitrile
  • Solubility: Slightly soluble in water, oil, ethanol, etc.
  • Sensitiveness: Sensitive to light

2,4-Dichlorophenoxyacetic acid Security Information

2,4-Dichlorophenoxyacetic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990021

    Overview:

    2918990021 2,4-drop\2,4-Dichlorprop-p \2,4-Butyric acid, etc. [including spermine2,4-Dichlorprop-p \Phenytoin].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2918990021 2-(2,4-dichlorophenoxy)acetic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

2,4-Dichlorophenoxyacetic acid Pricemore >>

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2,4-Dichlorophenoxyacetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 - 20 min, 60 - 65 °C; 65 °C → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 - 45 min, pH 8.5 - 9.5, 100 - 110 °C; 1 h, 100 - 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 100 - 110 °C
Reference
Improved process for preparation of alkali metal salt of 2,4- dichlorophenoxy acetic acid
, India, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, pH 3 - 4, 55 - 60 °C
Reference
Method for preparation of 2,4-dichlorophenoxyacetic acid
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ;  130 °C; 90 °C
Reference
Method for preparing chlorophenoxycarboxylic acid
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Hydrochloric acid ;  2 h, rt → 120 °C
Reference
Method for preparing chlorophenoxy carboxylic acid-type weedicide
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Ethylene glycol Catalysts: Titanium tetrabutoxide Solvents: Toluene ;  6 h, rt
1.2 4 h, rt
1.3 Catalysts: Sulfuric acid Solvents: Water ;  5 h, reflux
Reference
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  5 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C
1.3 0.5 h, rt
1.4 Catalysts: Dimethyl sulfide ,  Iron chloride (FeCl3) ;  5 h, 70 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
1.6 Reagents: Hydrochloric acid Solvents: Water
Reference
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Reference
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

Production Method 8

Reaction Conditions
1.1 Solvents: Water ;  rt → 150 °C
Reference
Continuous acidolysis method for chlorophenoxycarboxylate
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 -
Reference
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 150 °C; 100 °C; 70 °C; 50 °C; 30 °C
Reference
Method for preparing 2,4-dichlorophenoxyacetic acid and production system thereof
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 100 °C
1.3 4 h, 130 °C
1.4 Reagents: Hydrochloric acid Catalysts: Zirconium Solvents: Water ;  2 h, 0.4 MPa, 140 °C
Reference
Method for preparation of 2,4-dichlorophenoxyethanoic acid
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Production Method 12

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  4 h, 180 °C
1.2 4 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Reference
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 100 °C
Reference
Method for preparing 2,4-dichlorophenol and sodium 2,4-dichlorophenoxide
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Production Method 14

Reaction Conditions
1.1 0.5 h
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
Reference
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 10 - 11, 90 - 110 °C; cooled
Reference
Method for preparing high-purity 2,4-dichlorophenoxyacetic acid with high yield and low process water consumption
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 120 °C; 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthetic method of phenoxycarboxylic acid herbicide crude drug
, China, , ,

2,4-Dichlorophenoxyacetic acid Raw materials

2,4-Dichlorophenoxyacetic acid Preparation Products

2,4-Dichlorophenoxyacetic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid
Order Number:LE2925;LE7803825;LE11009
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid
Order Number:sfd19570
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94-75-7)2,4-D
Order Number:A1205865
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:43
Price ($):185.0
Email:sales@amadischem.com

2,4-Dichlorophenoxyacetic acid Spectrogram

1H NMR JEOL DMSO-d6
1H NMR
GC-MS
GC-MS
13C NMR NEVA DMSO-d6
13C NMR

2,4-Dichlorophenoxyacetic acid Related Literature

Additional information on 2,4-Dichlorophenoxyacetic acid

Introduction to 2,4-Dichlorophenoxyacetic Acid (CAS No. 94-75-7)

2,4-Dichlorophenoxyacetic acid, with the chemical formula C₈H₅Cl₂O₃, is a significant compound in the field of agrochemicals and pharmaceutical research. Its CAS number 94-75-7 identifies it as a well-documented substance with a wide range of applications. This compound belongs to the phenoxyacetic acid class, characterized by its phenolic and carboxylic functional groups, which contribute to its reactivity and utility in various synthetic pathways.

The primary significance of 2,4-Dichlorophenoxyacetic acid lies in its role as a precursor in the synthesis of herbicides and plant growth regulators. Its structural framework, featuring two chlorine substituents on the aromatic ring, enhances its biological activity, making it effective in controlling unwanted vegetation. The compound's ability to inhibit plant growth stems from its interaction with auxin receptors, disrupting normal hormonal processes in plants.

Recent advancements in chemical biology have highlighted the potential of 2,4-Dichlorophenoxyacetic acid in developing novel therapeutic agents. Researchers have been exploring its derivatives as intermediates for creating molecules with anti-inflammatory and antimicrobial properties. The chlorine atoms in its structure provide a scaffold for further functionalization, enabling the design of compounds that can target specific enzymatic pathways involved in disease mechanisms.

In the realm of pharmaceutical innovation, 2,4-Dichlorophenoxyacetic acid has been investigated for its role in modulating metabolic pathways. Studies suggest that certain analogs of this compound can influence lipid synthesis and glucose metabolism, offering potential benefits in managing metabolic disorders such as diabetes and obesity. The structural versatility of 2,4-Dichlorophenoxyacetic acid allows chemists to modify its core structure while retaining its bioactive properties, leading to the development of more targeted therapies.

The agrochemical industry continues to leverage 2,4-Dichlorophenoxyacetic acid for developing environmentally sustainable solutions. By optimizing its formulations, researchers aim to reduce the ecological footprint of herbicides derived from this compound. Innovations such as slow-release formulations and targeted application methods are being explored to minimize environmental impact while maintaining efficacy. These efforts align with global trends toward greener agricultural practices.

From a synthetic chemistry perspective, 2,4-Dichlorophenoxyacetic acid serves as a valuable building block for more complex molecules. Its reactivity with various nucleophiles allows for the creation of diverse derivatives with tailored properties. This versatility makes it an indispensable tool in organic synthesis labs worldwide. The compound's stability under various conditions further enhances its utility in multi-step synthetic routes.

The pharmaceutical field has also seen intriguing applications of 2,4-Dichlorophenoxyacetic acid in drug discovery. Researchers are investigating its potential as a lead compound for antiviral and anticancer agents. The ability of its derivatives to interfere with viral replication and cancer cell proliferation has sparked interest in further exploration. Collaborative efforts between academia and industry are underway to translate these findings into clinical trials.

Environmental scientists have been monitoring the persistence and degradation of 2,4-Dichlorophenoxyacetic acid in ecosystems. While it is known for its efficacy in controlling weeds, understanding its environmental behavior is crucial for sustainable use. Studies on its biodegradation pathways have provided insights into how microorganisms can break down this compound over time. This knowledge is essential for developing best practices in agricultural management.

The economic impact of 2,4-Dichlorophenoxyacetic acid extends beyond agriculture and pharmaceuticals. Its role as an intermediate in industrial processes underscores its importance in the chemical manufacturing sector. Companies investing in research related to this compound are contributing to advancements that can drive economic growth while addressing societal needs.

Future directions in the study of 2,4-Dichlorophenoxyacetic acid include exploring new synthetic methodologies and expanding its applications into emerging fields such as nanotechnology and materials science. The compound's unique properties make it a candidate for developing novel materials with specialized functions. As research continues to uncover new possibilities, the potential uses of 2,4-Dichlorophenoxyacetic acid are likely to expand further.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid
LE2925;LE7803825;LE11009
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid
sfd19570
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email